2,5-Methano-2H-furo[3,2-b]pyrrole, hexahydro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole is a complex organic compound with a unique structure that combines elements of both furan and pyrrole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole typically involves the condensation of specific precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with suitable amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods
Industrial production of Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole may involve more scalable and efficient methods, such as continuous flow synthesis or the use of high-pressure reactors to enhance reaction rates and yields. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrrole ring are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-2,5-methano-furo[3,2-b]pyran: A structurally related compound with similar chemical properties.
2,5-Methano-2H-furo[3,2-b]pyrrol-6-ol: Another related compound with potential biological activity.
Uniqueness
Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of furan and pyrrole rings makes it a versatile compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C8H13NO |
---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/C8H13NO/c1-9-5-2-6-4-7(9)8(3-5)10-6/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
KJWBEHVDBCWHLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CC3CC1C(C2)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.